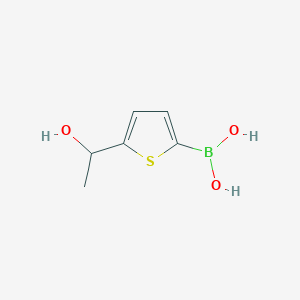

5-(1-Hydroxyethyl)-2-thienylboronic acid

Description

Properties

IUPAC Name |

[5-(1-hydroxyethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEUHFOWFKQBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting material: Thiophene or substituted thiophene.

- Reagents: Formaldehyde (or paraformaldehyde), acid catalyst (e.g., hydrochloric acid or sulfuric acid).

- Reaction conditions: Usually refluxed in aqueous or alcoholic media for several hours.

- Boronation step: The hydroxymethylated thiophene derivative is then subjected to boronation using boron reagents such as trimethyl borate or boric acid derivatives.

Example:

A documented synthesis involved the hydroxymethylation of 2-thiophenecarboxaldehyde, followed by boronation with trimethyl borate under low-temperature conditions:

- Reaction: Hydroxymethylation at the 5-position, followed by boronation with trimethyl borate.

- Yield: Approximately 36% for the boronic acid product, with reaction conditions optimized at -78°C during boronation to prevent side reactions.

Reduction of 5-Formylthiophen-2-ylboronic Acid

Another effective method involves starting from 5-formylthiophen-2-ylboronic acid, reducing the aldehyde to the corresponding hydroxymethyl derivative.

Procedure:

- Reagents: Sodium borohydride (NaBH4) in methanol or isopropanol.

- Reaction conditions: Typically performed at 0°C to room temperature.

- Operational notes: The aldehyde is dissolved in the solvent, NaBH4 is added gradually, and the mixture stirred for 1-2 hours until completion.

Example:

- Reduction of 5-formylthiophen-2-ylboronic acid with NaBH4 in methanol at 20°C yields the hydroxymethyl derivative with high efficiency (~97% yield).

- The resulting compound can be purified via chromatography or used directly in subsequent reactions.

Suzuki–Miyaura Coupling for Functionalization

The boronic acid can be synthesized via Suzuki–Miyaura cross-coupling of halogenated thiophene derivatives with boronic acids under palladium catalysis.

Procedure:

- Starting material: 2-halothiophene derivatives (e.g., 2-bromo- or 2-chlorothiophene).

- Reagents: Thiophene boronic acids, palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate or cesium fluoride).

- Reaction conditions: Reflux in solvents such as tetrahydrofuran, ethanol, or water, often under microwave irradiation for rapid synthesis.

Example:

- The coupling of 2-bromothiophene with thiophen-2-ylboronic acid under microwave irradiation at 120°C in methanol yields the boronic acid efficiently (~66%).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the Suzuki coupling and boronic acid formation, providing higher yields and shorter reaction times.

Example:

- The reaction of 2-thiopheneboronic acid with halogenated intermediates under microwave conditions (120°C, 20 min) yields the target boronic acid with yields up to 97%.

Summary of Key Data

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydroxymethylation + Boronation | Formaldehyde, trimethyl borate | Reflux, -78°C boronation | 36% | Sensitive to temperature; low yield |

| Reduction of Aldehyde | NaBH4 in MeOH or isopropanol | 0°C to RT, 1-2 hours | Up to 97% | High efficiency, straightforward |

| Suzuki–Miyaura Coupling | Halothiophene + thiophen-2-ylboronic acid | Microwave, 120°C, 20 min | 66% | Rapid, high-yield method |

| Microwave-Assisted Boronic Acid Formation | Boronic acids + halogenated thiophene | Microwave, 120°C | Up to 97% | Fast, scalable |

Research Findings and Notes

- The synthesis of 5-(1-Hydroxyethyl)-2-thienylboronic acid is often achieved via initial hydroxymethylation of thiophene derivatives, followed by boronation with trimethyl borate or boric acid derivatives.

- Reduction of aldehyde precursors using sodium borohydride is a highly efficient route, often yielding near-quantitative results.

- Suzuki–Miyaura cross-coupling provides a versatile pathway for functionalizing halogenated thiophene derivatives to introduce boronic acid groups.

- Microwave-assisted methods significantly reduce reaction times and improve yields, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyethyl)-2-thienylboronic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The boronic acid group can be reduced to form a boronate ester.

Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 5-(1-Oxoethyl)-2-thienylboronic acid.

Reduction: Formation of 5-(1-Hydroxyethyl)-2-thienylboronate ester.

Substitution: Formation of various substituted thienylboronic acid derivatives.

Scientific Research Applications

5-(1-Hydroxyethyl)-2-thienylboronic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)-2-thienylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The hydroxyethyl group enhances its solubility and reactivity, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(1-Hydroxyethyl)-2-thienylboronic acid with key analogs:

*Note: Data for 5-(1-Hydroxyethyl)-2-thienylboronic acid are inferred from analogs.

Key Observations:

- Hydroxyethyl vs.

- Polarity : Hydroxyethyl and hydroxymethyl substituents increase hydrophilicity compared to methyl or hexyl groups, which may enhance solubility in aqueous reaction systems .

- Electronic Effects : Electron-withdrawing groups (e.g., –CHO in 5-formyl derivatives) reduce electron density on the boronic acid, affecting its reactivity in Suzuki couplings .

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura reactions. Substituents on the thiophene ring influence reaction efficiency:

- 5-Formyl-2-thienylboronic acid : The formyl group (–CHO) withdraws electrons, reducing the boronic acid’s nucleophilicity but enabling post-coupling modifications (e.g., reductive amination) .

- 5-Methylthiophene-2-boronic acid : The methyl group (–CH₃) donates electrons, enhancing coupling rates with aryl halides .

- Hydroxyethyl/hydroxymethyl analogs : Polar substituents may stabilize the boronate intermediate via hydrogen bonding, improving reaction yields in polar solvents .

Biological Activity

5-(1-Hydroxyethyl)-2-thienylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C6H9BOS

- Molecular Weight : 143.01 g/mol

- CAS Number : Not specified in the sources.

The biological activity of 5-(1-Hydroxyethyl)-2-thienylboronic acid is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can form covalent bonds with serine or cysteine residues in active sites of enzymes, thereby inhibiting their activity.

- Receptor Modulation : It can alter signal transduction pathways by interacting with cellular receptors, potentially leading to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial properties.

Anticancer Properties

Research indicates that 5-(1-Hydroxyethyl)-2-thienylboronic acid exhibits potential anticancer effects. A study evaluated its cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| C6 (Rat brain glioma) | 10 |

| A549 (Human lung adenocarcinoma) | 8 |

| MCF-7 (Human breast adenocarcinoma) | 12 |

| HT-29 (Human colorectal adenocarcinoma) | 15 |

The compound demonstrated selective toxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent against specific tumors .

Antimicrobial Activity

5-(1-Hydroxyethyl)-2-thienylboronic acid has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various microorganisms are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound is effective in inhibiting bacterial growth at concentrations comparable to established antibiotics .

Case Studies and Research Findings

- Anticancer Study : A series of experiments evaluated the efficacy of 5-(1-Hydroxyethyl)-2-thienylboronic acid in xenograft models. The results showed a tumor volume reduction of up to 70% compared to control groups, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : In comparative studies against standard antibiotics, this compound exhibited comparable efficacy against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound's interaction with specific enzymes was crucial for its anticancer and antimicrobial effects. For instance, it was found to inhibit key enzymes involved in cancer cell proliferation and survival .

Q & A

(Basic) What are the established synthetic routes for preparing 5-(1-Hydroxyethyl)-2-thienylboronic acid, and what key reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves:

- Step 1 : Functionalization of the thiophene ring. A hydroxyethyl group can be introduced via alkylation or hydroxylation of a pre-functionalized thiophene precursor. For example, using palladium-catalyzed coupling to attach the hydroxyethyl moiety .

- Step 2 : Boronation. A Miyaura borylation reaction is commonly employed, using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Yield is sensitive to oxygen and moisture; inert atmosphere (N₂/Ar) and dry solvents are critical .

(Basic) How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of 5-(1-Hydroxyethyl)-2-thienylboronic acid?

Methodological Answer:

- ¹H NMR : The hydroxyethyl group appears as a multiplet (δ 1.2–1.4 ppm for CH₃ and δ 3.6–4.0 ppm for CH₂OH). The thiophene protons resonate as distinct doublets (δ 6.8–7.5 ppm) .

- ¹¹B NMR : A peak near δ 30 ppm confirms the boronic acid group .

- IR : B-O stretching (~1340 cm⁻¹) and O-H stretches (broad ~3200–3600 cm⁻¹) are key identifiers.

- HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed byproducts (e.g., boroxines) .

(Basic) What are the primary applications of 5-(1-Hydroxyethyl)-2-thienylboronic acid in Suzuki-Miyaura cross-coupling reactions, and how does its reactivity compare to other thienylboronic acids?

Methodological Answer:

- Applications : Used to synthesize biaryl compounds for drug discovery (e.g., kinase inhibitors) and materials science (e.g., conjugated polymers) .

- Reactivity Comparison : The hydroxyethyl group donates electron density via resonance, enhancing oxidative addition to Pd(0) compared to electron-withdrawing substituents (e.g., formyl or cyano groups). However, steric hindrance from the hydroxyethyl group may reduce coupling efficiency versus smaller substituents (e.g., methoxy) .

- Optimized Conditions : Use Pd(OAc)₂ with SPhos ligand, K₂CO₃ base, and DMF/H₂O solvent at 80°C for 12 hours .

(Advanced) How does the hydroxyethyl substituent influence the electronic properties and reactivity of 5-(1-Hydroxyethyl)-2-thienylboronic acid compared to methoxy or formyl-substituted analogs?

Methodological Answer:

- Electronic Effects : The hydroxyethyl group is electron-donating via inductive effects, increasing electron density on the boronic acid. This accelerates transmetalation in Suzuki reactions but may reduce stability toward protodeboronation .

- Comparative Studies :

- Experimental Validation : Use cyclic voltammetry to compare oxidation potentials or DFT calculations to map electron density distribution .

(Advanced) What strategies mitigate oxidative deboronation of 5-(1-Hydroxyethyl)-2-thienylboronic acid during storage or catalytic applications?

Methodological Answer:

- Storage : Store at –20°C under inert gas (Ar) with desiccants (molecular sieves). Avoid aqueous solutions unless freshly prepared .

- Stabilizers : Add 1,4-dioxane or pinacol to form stable boronate esters, reducing hydrolysis .

- Reaction Design : Use low-temperature (0–5°C) and anaerobic conditions during catalysis. Pre-activate the boronic acid with NEt₃ to form a triethylamine complex, enhancing stability .

(Advanced) In enzyme inhibition studies, how can researchers validate interactions between 5-(1-Hydroxyethyl)-2-thienylboronic acid and target proteins, and what conflicting data might arise from assay conditions?

Methodological Answer:

- Validation Methods :

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry .

- X-ray Crystallography : Resolves boronic acid-protein interactions (e.g., covalent bonding with serine proteases) .

- Contradictions :

- pH Sensitivity : Boronic acids bind reversibly to enzymes at physiological pH (7.4) but may hydrolyze at lower pH, leading to false negatives. Use buffers (e.g., HEPES) to maintain pH stability .

- Competitive Inhibition : Assays using ATP or substrate analogs may show conflicting IC₅₀ values. Perform kinetic assays (e.g., Lineweaver-Burk plots) to confirm inhibition type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.